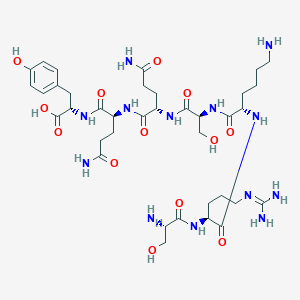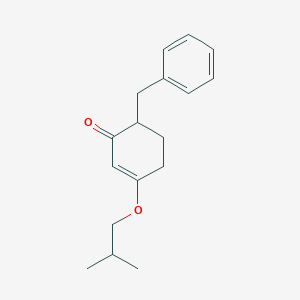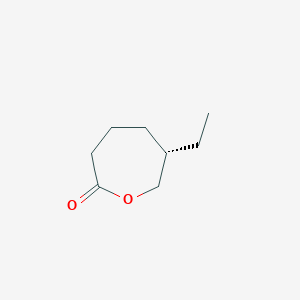![molecular formula C14H20GeSi2 B14246577 [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) CAS No. 184718-46-5](/img/structure/B14246577.png)
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of germanium atoms bonded to ethynyl groups and trimethylsilane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) typically involves the reaction of germanium tetrachloride with ethynylmagnesium bromide, followed by the addition of trimethylsilylacetylene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The ethynyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include germanium dioxide derivatives, germanium hydrides, and various substituted germanium compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as semiconductors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) involves its interaction with molecular targets through its ethynyl and trimethylsilane groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in various applications. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems .
Vergleich Mit ähnlichen Verbindungen
[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) can be compared with other organogermanium compounds, such as:
Tetramethylgermane: Similar in structure but lacks the ethynyl groups.
Triphenylgermane: Contains phenyl groups instead of ethynyl groups.
Germanium tetrachloride: A simpler germanium compound used as a starting material for various syntheses.
The uniqueness of [(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane) lies in its combination of ethynyl and trimethylsilane groups, which confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
184718-46-5 |
|---|---|
Molekularformel |
C14H20GeSi2 |
Molekulargewicht |
317.11 g/mol |
IUPAC-Name |
2-[diethynyl(2-trimethylsilylethynyl)germyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C14H20GeSi2/c1-9-15(10-2,11-13-16(3,4)5)12-14-17(6,7)8/h1-2H,3-8H3 |
InChI-Schlüssel |
QOHCBIRDKDRDPF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#C[Ge](C#C)(C#C)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


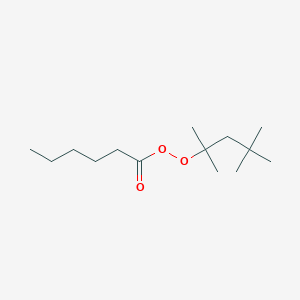
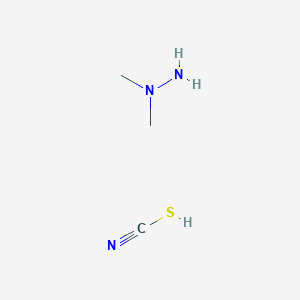
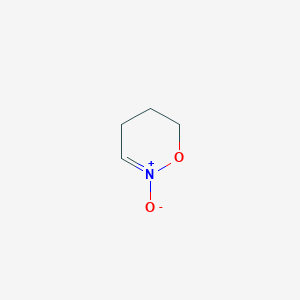
![N-[1-[(2R,3R,4S,5R)-3-(1,3-dioxoisoindol-2-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B14246510.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(3-phenoxyphenyl)methylideneamino]benzamide](/img/structure/B14246520.png)
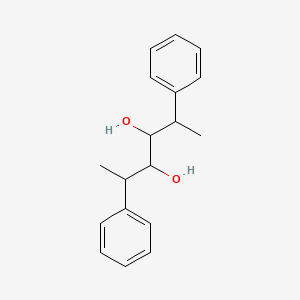
![tert-Butyl [4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]carbamate](/img/structure/B14246535.png)
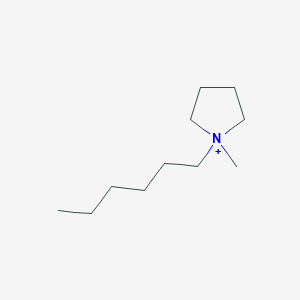
![Benzene, 1-[(4-bromophenoxy)methyl]-3,5-bis(phenylmethoxy)-](/img/structure/B14246554.png)
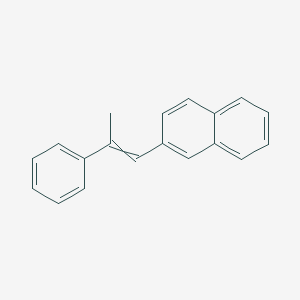
![1h-Imidazo[1,5-b]indazole](/img/structure/B14246560.png)
